molecular formula C20H22N2O5S B2744762 N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 941873-74-1

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B2744762
CAS RN: 941873-74-1
M. Wt: 402.47
InChI Key: QMTHZOAJYOXPGC-UHFFFAOYSA-N
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Description

The compound “N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a direct inhibitor of activated factor X (FXa), and is in development for the prevention and treatment of various thromboembolic diseases .


Synthesis Analysis

The synthesis of this compound involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline. Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .


Molecular Structure Analysis

The molecular formula of the compound is C20H25N3O3. The molecular weight is 355.43 . For more detailed structural information, please refer to the appropriate chemical databases or resources .


Chemical Reactions Analysis

The compound has been shown to have potent fXa binding activity. The modification of the carboxamido linker was a key step in the synthesis of this compound .


Physical And Chemical Properties Analysis

The compound has a melting point of >199°C (dec.) and a predicted boiling point of 625.0±55.0 °C. It has a density of 1.267 and is slightly soluble in chloroform and methanol .

Scientific Research Applications

Drug Discovery

The structural features of this compound, particularly the presence of a sulfonamide group and a benzodioxine ring, are reminiscent of pharmacophores in medicinal chemistry. Compounds with these features often exhibit a range of biological activities, making them valuable in drug discovery. For instance, sulfonamides are known for their antibacterial properties, while benzodioxines may interact with various biological targets due to their stable yet reactive framework .

Organic Synthesis

In organic chemistry, the compound’s structure could serve as a scaffold for synthesizing new organic molecules. Its benzodioxine core can be functionalized to create novel derivatives with potential applications in material science or as intermediates in the synthesis of more complex molecules .

Polymer Chemistry

The sulfonamide functionality of the compound suggests it could be used to modify the properties of polymers. Incorporating such a moiety into polymer chains may enhance their thermal stability, mechanical strength, or add new functionalities like increased solubility in polar solvents .

Supramolecular Chemistry

The compound’s ability to form hydrogen bonds due to its sulfonamide group makes it a candidate for designing supramolecular structures. These structures are crucial in developing molecular machines, sensors, and materials with self-healing properties .

Bioconjugation

Bioconjugation involves attaching a biomolecule to another molecule, which can be a drug, a dye, or a polymer. The compound’s reactive sites, such as the sulfonamide group, make it suitable for bioconjugation applications, potentially creating targeted drug delivery systems or diagnostic tools .

Chemical Biology

In chemical biology, the compound could be used to probe biological systems. Its structure could mimic certain biological molecules, allowing it to interact with enzymes or receptors, thereby helping to elucidate biological pathways or mechanisms .

Fluorescent Imaging

The compound’s structure may allow for the attachment of fluorescent groups, making it useful in imaging applications. Fluorescent imaging is vital in biological research for visualizing the location of molecules in cells or tissues .

Materials Science

Lastly, the compound’s robust structure could be beneficial in materials science. It could be used to create new materials with specific electronic or optical properties, which are essential in developing sensors, displays, or photovoltaic cells .

Safety and Hazards

As the compound is still in the development stage for the prevention and treatment of various thromboembolic diseases, detailed safety and hazard information may not be fully available .

Future Directions

The compound shows promise in the prevention and treatment of various thromboembolic diseases. Its potent fXa binding activity and favorable pharmacological profile support its potential use in the clinic .

properties

IUPAC Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-14-12-15(5-7-17(14)22-9-3-2-4-20(22)23)21-28(24,25)16-6-8-18-19(13-16)27-11-10-26-18/h5-8,12-13,21H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTHZOAJYOXPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCCCC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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